Tetrandrine
Overview
Description
Tetrandrine is a bisbenzylisoquinoline alkaloid primarily isolated from the root of the plant Stephania tetrandra, a traditional Chinese medicinal herb. It is known for its diverse pharmacological properties, including anti-inflammatory, immunomodulatory, and antihypertensive effects. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrandrine can be synthesized through a series of chemical reactions starting from simpler isoquinoline derivatives. The synthetic route typically involves the formation of the bisbenzylisoquinoline structure through a series of coupling reactions, followed by methylation and methoxylation steps to introduce the necessary functional groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide .
Industrial Production Methods: In industrial settings, this compound is often extracted from the root of Stephania tetrandra using solvent extraction methods. The plant material is first dried and ground into a fine powder, which is then subjected to extraction using solvents such as ethanol or methanol. The crude extract is further purified using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Tetrandrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives, which are often more reactive and can participate in further chemical transformations.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives, which may exhibit different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted this compound analogs, each with unique pharmacological profiles .
Scientific Research Applications
Tetrandrine has a wide range of scientific research applications:
Chemistry: this compound is used as a starting material for the synthesis of various derivatives with potential therapeutic applications.
Biology: It is studied for its effects on cellular processes such as autophagy, apoptosis, and cell cycle regulation.
Medicine: this compound has shown promise in the treatment of cancer, cardiovascular diseases, and inflammatory conditions. .
Mechanism of Action
Tetrandrine is often compared with other bisbenzylisoquinoline alkaloids, such as fangchinoline and berbamine. While these compounds share similar structural features and pharmacological activities, this compound is unique in its potent calcium channel blocking activity and its ability to induce autophagy. This makes this compound particularly valuable in the treatment of cardiovascular diseases and cancer .
Comparison with Similar Compounds
Fangchinoline: Another bisbenzylisoquinoline alkaloid with anti-inflammatory and anticancer properties.
Berbamine: Known for its immunomodulatory and anticancer activities.
Sinomenine: An alkaloid with anti-inflammatory and analgesic effects
Tetrandrine’s unique combination of pharmacological activities and its potential for therapeutic applications make it a compound of significant interest in both scientific research and clinical practice.
Properties
IUPAC Name |
(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTKBKWTSCPRNU-KYJUHHDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178062, DTXSID70881383 | |
Record name | S,S-(+)-Tetrandrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Tetrandrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70881383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518-34-3, 23495-89-8 | |
Record name | Tetrandrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (+)-Tetrandrine | |
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Record name | Tetrandrine | |
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URL | https://www.drugbank.ca/drugs/DB14066 | |
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Record name | DL-Tetrandine | |
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Record name | tetrandrine | |
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Record name | S,S-(+)-Tetrandrine | |
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Record name | (+/-)-Tetrandrine | |
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Record name | Tetrandrine | |
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Record name | TETRANDRINE, (+)- | |
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Record name | TETRANDRINE, (±)- | |
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